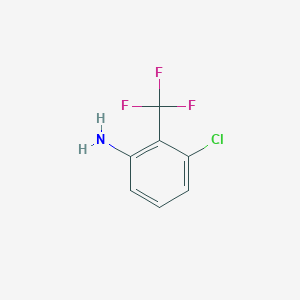

3-Chloro-2-(trifluoromethyl)aniline

説明

3-Chloro-2-(trifluoromethyl)aniline is a compound that belongs to the class of organic compounds known as anilines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by phenyl groups. This particular compound is characterized by the presence of a trifluoromethyl group and a chlorine atom attached to the benzene ring of aniline. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the chemical behavior of the molecule.

Synthesis Analysis

The synthesis of trifluoromethyl-substituted anilines, such as 3-Chloro-2-(trifluoromethyl)aniline, can be achieved through various methods. One approach involves the visible-light-induced radical trifluoromethylation of free anilines using the Togni reagent at room temperature, which provides an economical route to these compounds . Another method includes the high-pressure hydrolysis and reduction of dichloronitrobenzene followed by an addition reaction to introduce the trifluoromethyl group . These synthetic routes are significant as they offer high yields and have less environmental impact.

Molecular Structure Analysis

The molecular structure of trifluoromethyl-substituted anilines has been extensively studied using spectroscopic techniques and quantum chemical calculations. The position of the substituent group on the benzene ring and its electron donor-acceptor capabilities play a crucial role in determining the molecular structural and electronic properties . The vibrational spectra, including FT-IR and FT-Raman, provide insights into the functional groups present in the molecule and the influence of the chlorine substituent . Quantum chemical studies, such as density functional theory (DFT) calculations, help in deriving the optimized geometry and understanding the electron density distribution within the molecule .

Chemical Reactions Analysis

The presence of the trifluoromethyl group in anilines can enhance their reactivity in various chemical reactions. The electron-withdrawing effect of this group can activate the aniline towards nucleophilic substitution reactions. The synthesized trifluoromethyl anilines can be further transformed into a variety of valuable fluorine-containing molecules and heterocyclic compounds, demonstrating their versatility as intermediates in organic synthesis .

Physical and Chemical Properties Analysis

Trifluoromethyl-substituted anilines exhibit unique physical and chemical properties due to the presence of the trifluoromethyl group and other substituents. The vibrational spectra analysis provides information on the thermodynamic parameters and the stability of the molecule . The electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are crucial for understanding the reactivity and potential applications of these compounds in materials science, such as in non-linear optical (NLO) materials . Additionally, nuclear magnetic resonance (NMR) and ultraviolet-visible (UV-Vis) spectroscopy are used to characterize the chemical shifts and electronic transitions, respectively .

科学的研究の応用

-

Pharmaceuticals

- Application : 3-Chloro-2-(trifluoromethyl)aniline is used in the synthesis of pharmaceuticals . One specific example is its use in the synthesis of Sorafenib , a drug used for the treatment of primary liver cancer .

- Method of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 3-Chloro-2-(trifluoromethyl)aniline as a building block in the synthesis process .

- Results : The result is the production of Sorafenib, a drug that has been granted “Fast Track” designation by the FDA for the therapy of advanced hepatocellular carcinoma (primary liver cancer) .

-

Agrochemicals

- Application : 3-Chloro-2-(trifluoromethyl)aniline is used in the synthesis of agrochemicals . One specific example is its use in the synthesis of 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), a chemical intermediate for the synthesis of several crop-protection products .

- Method of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 3-Chloro-2-(trifluoromethyl)aniline as a building block in the synthesis process .

- Results : The result is the production of 2,3,5-DCTF, which is in high demand as a chemical intermediate for the synthesis of several crop-protection products .

-

Specialty Chemicals

- Application : 3-Chloro-2-(trifluoromethyl)aniline is used in the synthesis of other specialty chemicals. It is also used as a building block for the synthesis of other compounds, such as dyes and fragrances.

- Method of Application : The specific methods of synthesis are not detailed in the source, but it involves the use of 3-Chloro-2-(trifluoromethyl)aniline as a building block in the synthesis process.

- Results : The result is the production of various specialty chemicals, including dyes and fragrances.

-

Synthesis of Methylguanidine Derivatives

- Application : 2-Methyl-3-trifluoromethylaniline, a compound similar to 3-Chloro-2-(trifluoromethyl)aniline, is used in the synthesis of methylguanidine derivatives . These derivatives are prospective PET radioligands for the open channel of the NMDA receptor, which is linked to Alzheimer’s, epilepsy, and other neurodegenerative disorders .

- Method of Application : The specific methods of synthesis are not detailed in the source .

- Results : The result is the production of potential PET radioligands for the NMDA receptor .

-

Synthesis of Analgesics and Herbicides

- Application : 2-Methyl-3-Trifluoromethyl Aniline, another compound similar to 3-Chloro-2-(trifluoromethyl)aniline, is an important intermediate of medicine and pesticide . It is mainly used for synthesizing analgesics and herbicides, veterinary anti-inflammatory drugs, and the like . It is also a key intermediate for synthesizing flunixin meglumine .

- Method of Application : The specific methods of synthesis are not detailed in the source .

- Results : The result is the production of various pharmaceuticals and agrochemicals .

-

Synthesis of 2-Amino-5-chloro 3-(trifluoromethyl)benzenethiol

- Application : 4-Chloro-2-(trifluoromethyl)aniline, a compound similar to 3-Chloro-2-(trifluoromethyl)aniline, is used in the synthesis of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .

- Method of Application : The specific methods of synthesis are not detailed in the source .

- Results : The result is the production of 2-amino-5-chloro 3-(trifluoromethyl)benzenethiol .

-

FDA-Approved Trifluoromethyl Group-Containing Drugs

- Application : Trifluoromethyl groups, such as the one in 3-Chloro-2-(trifluoromethyl)aniline, are found in many FDA-approved drugs . These drugs have various uses for treating different diseases and disorders .

- Method of Application : The specific methods of synthesis are not detailed in the source .

- Results : The result is the production of various FDA-approved drugs that contain the trifluoromethyl group .

-

Trifluoromethylarylation of Alkenes

- Application : 3-Chloro-2-(trifluoromethyl)aniline can be used in the trifluoromethylarylation of alkenes . This process allows for the functionalization of alkenes, which are versatile substrates that offer great potential for diversification .

- Method of Application : The specific methods of synthesis are not detailed in the source .

- Results : The result is the production of trifluoromethylarylated alkenes .

Safety And Hazards

将来の方向性

特性

IUPAC Name |

3-chloro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF3N/c8-4-2-1-3-5(12)6(4)7(9,10)11/h1-3H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYMNOYHOSWKVJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548365 | |

| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-2-(trifluoromethyl)aniline | |

CAS RN |

432-21-3 | |

| Record name | 3-Chloro-2-(trifluoromethyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

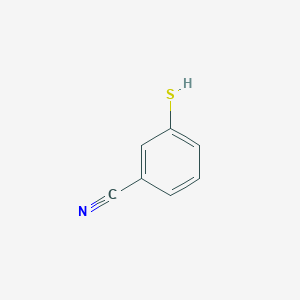

![3-amino-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B1283054.png)

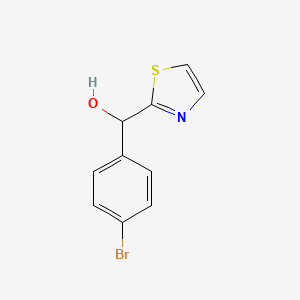

![2-Bromo-1-[4-(propan-2-yloxy)phenyl]ethan-1-one](/img/structure/B1283088.png)

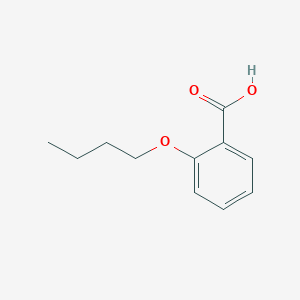

![5'-Bromo-5-methyl-[2,2']bipyridinyl](/img/structure/B1283094.png)